Tetrakis(2-hydroxyethyl)ammonium chloride

Description

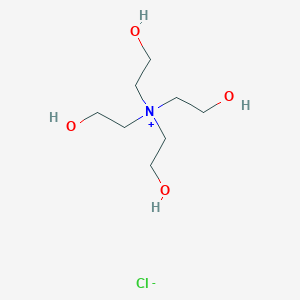

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrakis(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO4.ClH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOAWSMDRRABET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)[N+](CCO)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884586 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-66-4 | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for Tetrakis 2 Hydroxyethyl Ammonium Chloride

Unique One-Stage Synthesis Protocols

One-stage synthesis protocols are the most direct and efficient routes to Tetrakis(2-hydroxyethyl)ammonium chloride, typically involving the reaction of a tertiary amine with an appropriate alkylating agent. These methods are favored for their operational simplicity and high atom economy.

The formation of this compound is classically achieved via a bimolecular nucleophilic substitution (SN2) reaction. This specific type of quaternization reaction, often referred to as the Menschutkin reaction, involves the direct alkylation of a tertiary amine. alfa-chemistry.comu-tokyo.ac.jp

In this pathway, Triethanolamine (B1662121) serves as the nucleophile. The lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon atom of an alkyl halide, such as 2-Chloroethanol. wikipedia.org The process involves a transition state where the new nitrogen-carbon bond is forming simultaneously as the carbon-halogen bond is breaking. alfa-chemistry.com This single-step reaction directly yields the quaternary ammonium (B1175870) salt, where four ethyl groups, each substituted with a hydroxyl group, are covalently bonded to the central nitrogen atom, with the chloride ion serving as the counter-ion. The reaction is a direct and well-documented method for preparing quaternary ammonium compounds. nih.govwikipedia.org

To enhance the efficiency and environmental compatibility of the synthesis, solvent-free strategies have been explored. Research into the synthesis of related tris(2-hydroxyethyl)ammonium-based protic ionic liquids has shown that conducting the reaction in the absence of solvents at moderate temperatures can lead to superior outcomes. google.com This approach minimizes the formation of impurities that can arise from the decomposition of reactants or side reactions often facilitated by solvents and high heat. google.com

By eliminating the need for a solvent, the reaction mixture is more concentrated, which can lead to faster reaction rates. Furthermore, the workup and purification of the product are significantly simplified, often yielding a highly pure product without the need for recrystallization or chromatographic separation. This methodology aligns with the principles of green chemistry by reducing solvent waste and improving energy efficiency. For analogous reactions, this strategy has been shown to produce yields of 99% or greater, making it a highly effective route for high-yield production. google.com

Precursor-Based Synthesis and Derivatization

The selection of precursors is fundamental to the synthesis of this compound. The structure of the target molecule logically dictates the choice of starting materials, with Triethanolamine being the cornerstone.

Triethanolamine, N(CH₂CH₂OH)₃, is the essential and direct precursor for the synthesis of this compound. wikipedia.orgrsc.org Its structure already contains the tertiary amine nitrogen and three of the four required 2-hydroxyethyl groups. The synthesis is therefore a direct quaternization of this pre-existing tertiary amine. u-tokyo.ac.jp

The reaction proceeds by treating Triethanolamine with one molar equivalent of 2-Chloroethanol. The nitrogen atom of the Triethanolamine acts as the nucleophile, alkylating the 2-Chloroethanol and forming the quaternary ammonium cation. This one-step conversion is highly efficient and is the most common conceptual pathway for this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Details |

| Nucleophile | Triethanolamine |

| Alkylating Agent | 2-Chloroethanol |

| Reaction Type | Nucleophilic Substitution (SN2) / Quaternization |

| Key Advantage | Direct one-step conversion of the precursor. |

| Solvent | Can be performed with or without a solvent. |

| Reported Yield (Analogous Systems) | ≥99% (Solvent-Free) |

While direct experimental evidence for the use of this compound as a precursor to hypervalent compounds is not prominent in current literature, the role of quaternary ammonium salts in this field of chemistry is well-established, particularly for hypervalent silicon compounds. princeton.edu Quaternary ammonium salts like Tetramethylammonium fluoride (B91410) (TMAF) are valued as sources of "naked" anions. wikipedia.orgmdpi.com

In this context, the primary role of the bulky, non-coordinating quaternary ammonium cation is to deliver a highly reactive anion, such as fluoride, to a suitable central atom. For instance, a fluoride ion can coordinate with a tetracoordinate silicon compound (a Lewis acid) to form a pentacoordinate, hypervalent silicate. princeton.edu The stability and solubility of the quaternary ammonium salt in organic solvents make it an ideal delivery agent for the anion. By analogy, Tetrakis(2-hydroxyethyl)ammonium salts could theoretically serve a similar function, acting as a phase-transfer agent or a soluble source of anions for the synthesis of novel hypervalent species, although this application remains a specialized and less-explored area.

Comparative Analysis of Synthetic Efficiency and Scalability in Research Contexts

When evaluating synthetic routes for this compound, a comparative analysis of efficiency and scalability is crucial for both laboratory research and potential industrial application. The primary methods for comparison are traditional solvent-based quaternization and modern solvent-free synthesis.

Efficiency: Solvent-free synthesis demonstrates significantly higher efficiency. Yields for analogous solvent-free reactions are reported to be nearly quantitative (≥99%), whereas solvent-based syntheses can have variable yields (ranging from 36% to 95% for similar compounds) and often require additional purification steps like precipitation or washing to remove the solvent and byproducts. nih.govgoogle.com The absence of solvent also eliminates the possibility of side reactions with the solvent, leading to a purer product.

Scalability: The scalability of a process is heavily influenced by factors such as reactor volume, energy consumption, and waste management. Solvent-free reactions are inherently more scalable as the absence of large volumes of solvent increases the effective reactor capacity, leading to higher throughput. researchgate.net Product isolation is also simplified, often involving direct collection of the product without extensive downstream processing. This reduces both the time and energy costs associated with solvent removal and purification. In contrast, solvent-based methods require larger reactors for the same amount of product and necessitate robust systems for solvent handling, recovery, and disposal, complicating the scaling-up process.

Table 2: Comparative Analysis of Synthetic Methodologies

| Metric | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Typical Yield | Variable (Can be lower due to side reactions/solubility) | High to Quantitative (≥99%) google.com |

| Purity | May require extensive purification (e.g., recrystallization). | Generally high, often requires minimal purification. google.com |

| Process Simplicity | More complex; involves solvent handling, heating, and removal. | Simpler; direct mixing of reactants, often at moderate temperatures. |

| Environmental Impact | Higher; generates solvent waste. | Lower; aligns with green chemistry principles. |

| Scalability | Challenging due to solvent volume and waste management. | Favorable due to higher reactor throughput and simpler workup. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Tetrakis 2 Hydroxyethyl Ammonium Chloride

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. These methods probe the vibrational energy levels of the molecular structure, offering a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy and Analysis of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The IR spectrum of tetrakis(2-hydroxyethyl)ammonium chloride is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The most prominent features in the IR spectrum are expected to arise from the O-H and C-H stretching vibrations. A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration, indicative of intermolecular hydrogen bonding between the hydroxyl groups. The C-H stretching vibrations of the ethyl groups would appear in the 3000-2850 cm⁻¹ region.

Vibrations involving the C-N and C-O bonds are also key to the structural confirmation. The C-N stretching vibrations of the quaternary ammonium (B1175870) group are typically observed in the 1200-1000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol groups is expected to produce a strong band around 1050 cm⁻¹. Additionally, O-H bending vibrations are anticipated in the 1450-1300 cm⁻¹ range, while C-H bending vibrations of the CH₂ groups will appear around 1465 cm⁻¹.

For comparison, the IR spectrum of a similar compound, N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium, shows a characteristic peak for the stretching vibration of C-OH at 1048 cm⁻¹. mdpi.com In related tris(2-hydroxyethyl)ammonium salts, the CH₂OH group's C-O stretching is also a significant feature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | 3000 - 2850 | Medium to Strong |

| C-H Bend | ~1465 | Variable |

| O-H Bend | 1450 - 1300 | Medium |

| C-N Stretch | 1200 - 1000 | Medium |

| C-O Stretch | ~1050 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure. A key advantage of Raman spectroscopy is its ability to provide a unique "molecular fingerprint," allowing for the identification and differentiation of compounds based on their distinct spectral patterns. nih.govnih.gov

In the Raman spectrum of this compound, the symmetric stretching and bending vibrations of the carbon backbone would be prominent. The C-C stretching vibrations are expected in the 1200-800 cm⁻¹ region. The symmetric C-N stretching of the quaternary ammonium core would also be Raman active. The region below 800 cm⁻¹ in the Raman spectrum, often referred to as the fingerprint region, will contain a complex pattern of peaks corresponding to various bending and torsional modes of the entire molecule, which is highly specific to its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Investigations

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the four equivalent hydroxyethyl (B10761427) groups result in a simplified ¹H NMR spectrum.

Two main signals are expected: a triplet corresponding to the methylene (B1212753) protons adjacent to the quaternary nitrogen (-N⁺-CH₂-) and another triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH). The integration of these signals would be equal, reflecting the 1:1 ratio of these two types of methylene groups. The chemical shift of the -N⁺-CH₂- protons is anticipated to be further downfield due to the deshielding effect of the positively charged nitrogen atom. For comparison, in tris(2-hydroxyethyl)ammonium salts, the NCH₂ protons appear around 3.02-3.13 ppm, and the CH₂OH protons are observed near 3.63-3.68 ppm in DMSO-d₆. nih.gov The hydroxyl protons (-OH) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -N⁺-CH₂- | ~3.0 - 3.5 | Triplet |

| -CH₂-OH | ~3.5 - 4.0 | Triplet |

| -OH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For the symmetric structure of this compound, two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two non-equivalent carbon atoms of the hydroxyethyl groups.

The carbon atom bonded to the positively charged nitrogen (-N⁺-CH₂) would be deshielded and is expected to resonate at a higher chemical shift compared to the carbon atom bonded to the hydroxyl group (-CH₂-OH). In related tris(2-hydroxyethyl)ammonium salts, the NCH₂ carbon appears around 56-57 ppm, and the CH₂OH carbon is observed near 57-58 ppm in DMSO-d₆. nih.gov The proximity of the electronegative oxygen atom also influences the chemical shift of the -CH₂-OH carbon.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -N⁺-CH₂- | ~55 - 60 |

| -CH₂-OH | ~57 - 62 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. Saturated organic compounds like this compound, which lack chromophores (i.e., conjugated π systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions), are generally not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

The electronic transitions available to this molecule, primarily σ→σ* transitions, require high energy and thus occur at wavelengths below 200 nm, in the vacuum UV region. Therefore, a conventional UV-Vis spectrum of a pure sample of this compound in a non-absorbing solvent would likely show no distinct absorption maxima. For comparison, a study on ammonium chloride showed absorbance maxima at 234.6 nm and 292.6 nm, which were attributed to electron transitions. researchgate.net However, the electronic structure of the tetrakis(2-hydroxyethyl)ammonium cation is significantly different. Any observed absorbance in the standard UV-Vis range for a sample would likely be due to impurities or the presence of the chloride counter-ion in certain solvents.

Integration of Spectroscopic Data with Advanced Crystallographic Techniques

Advanced crystallographic techniques, such as single-crystal X-ray diffraction, would provide the foundational data for the solid-state structure of this compound. This would include the precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the conformation of the cation and its spatial relationship with the chloride anion. For related compounds, such as (tert-Butyl)(2-hydroxyethyl)ammonium chloride, crystallographic studies have detailed the unit cell parameters and the hydrogen-bonding networks that dictate the crystal packing.

Spectroscopic data from methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information. ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms within the Tetrakis(2-hydroxyethyl)ammonium cation in solution, while IR spectroscopy would identify the characteristic vibrational modes of the functional groups, particularly the O-H and C-N bonds. The integration of these datasets is crucial; for instance, the hydrogen bonding observed in the crystal structure would manifest as changes in the vibrational frequencies in the IR spectrum and could influence the chemical shifts observed in solid-state NMR.

Detailed research findings on analogous compounds demonstrate the power of this integrated approach. For instance, in the crystal structure of N,N,N-triethylhydroxylammonium chloride, the conformation of the cation (gauche and anti) and the strong O-H···Cl hydrogen bond are elucidated through X-ray diffraction. This structural information is consistent with what would be inferred from spectroscopic analysis of the hydroxyl and alkyl groups.

The following data tables illustrate the type of information that would be generated from a comprehensive study of this compound, based on findings for analogous compounds.

Table 1: Illustrative Crystallographic Data for a Quaternary Ammonium Chloride Salt (Based on data for analogous compounds)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5204 |

| b (Å) | 7.8742 |

| c (Å) | 14.1844 |

| β (°) | 105.804 |

| Volume (ų) | 915.68 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.115 |

| Hydrogen Bond (D-H···A) | O-H···Cl |

| Bond Distance (D···A) (Å) | 3.10 |

| Bond Angle (D-H···A) (°) | 170 |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Spectral Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR (D₂O) | Triplet | ~3.8 ppm | -CH₂-OH |

| ¹H NMR (D₂O) | Triplet | ~3.4 ppm | -N-CH₂- |

| ¹³C NMR (D₂O) | Chemical Shift | ~60 ppm | -CH₂-OH |

| ¹³C NMR (D₂O) | Chemical Shift | ~55 ppm | -N-CH₂- |

| FTIR (solid) | Broad band | 3200-3500 cm⁻¹ | O-H stretching (H-bonded) |

| FTIR (solid) | Sharp band | 1050-1150 cm⁻¹ | C-N stretching |

By combining these techniques, a complete and detailed picture of the molecular and supramolecular structure of this compound can be constructed. The crystallographic data provides a static, solid-state model, which is then animated and validated by the spectroscopic data that probes the molecule's behavior in different environments.

Theoretical and Computational Chemistry Studies on Tetrakis 2 Hydroxyethyl Ammonium Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, bonding characteristics, and charge distribution with high accuracy.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. For the tetrakis(2-hydroxyethyl)ammonium cation, a DFT calculation would typically involve selecting a functional (e.g., B3LYP) and a basis set to solve the Schrödinger equation, yielding precise bond lengths, bond angles, and dihedral angles.

While specific studies providing the optimized geometry for Tetrakis(2-hydroxyethyl)ammonium chloride are not prevalent, research on related complexes, such as those involving N,N,N′,N′-tetrakis-(2-hydroxyethyl)ethylenediamine (THEEN), has utilized DFT for geometry optimization. For instance, computational studies on lanthanum(III) picrate complexes with THEEN have employed the B3LYP/6-31G level of theory for optimization, demonstrating the applicability of this method to molecules with multiple hydroxyethyl (B10761427) groups rsc.org. Such calculations provide the foundational data for all other theoretical investigations.

Table 1: Representative Theoretical Bond Parameters of a C-N-C-C Moiety in a Related Ligand (Illustrative)

| Parameter | Description | Theoretical Value (Example) |

|---|---|---|

| C-N Bond Length | The distance between carbon and nitrogen atoms. | ~1.47 Å |

| C-C Bond Length | The distance between adjacent carbon atoms. | ~1.54 Å |

| C-N-C Bond Angle | The angle formed by two carbon atoms bonded to a central nitrogen. | ~109.5° |

| N-C-C-O Dihedral Angle | The torsional angle describing the rotation around the C-C bond. | Varies with conformation |

Note: This table is illustrative and based on general values for similar organic moieties, as specific DFT data for this compound is not available.

Analysis of Bonding Characteristics and Charge Distribution (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intermolecular interactions within a molecule. It provides a detailed picture of the electron density distribution, identifying donor-acceptor interactions that contribute to molecular stability.

For this compound, an NBO analysis would quantify the positive charge on the central quaternary nitrogen and the partial charges on the oxygen, carbon, and hydrogen atoms of the hydroxyethyl groups. It would also reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds. Studies on related triethanolammonium-based ionic liquids have successfully used NBO analysis to determine the nature and strength of hydrogen bonding interactions between the cation and anion acs.org. This type of analysis is crucial for understanding how the molecule interacts with its environment.

Molecular Dynamics Simulations of Conformational Behavior and Solution-Phase Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This method is ideal for studying the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules.

An MD simulation of this compound in an aqueous solution would reveal how the four hydroxyethyl arms move and fold, the extent of hydrogen bonding with surrounding water molecules, and the structure of the solvation shells around the cation and the chloride anion. Research on similar compounds, like bis(2-hydroxyethyl)ammonium acetate and tris-(2-hydroxylethyl)methylammonium methylsulfate in water, has used MD simulations to understand these very aspects nih.govresearchgate.net. These studies show that the ions can be well-solvated by water, disrupting the water's hydrogen-bonding network, and that interionic associations increase with concentration nih.gov. Such simulations provide insight into the macroscopic properties of the compound in solution.

Computational Approaches to Spectroscopic Data Interpretation and Prediction

Computational chemistry can predict various types of spectra, including NMR and infrared (IR), which can then be compared with experimental data to confirm molecular structures. DFT calculations are often used to compute the theoretical vibrational frequencies (for IR spectra) and the nuclear magnetic shielding tensors (for NMR spectra).

For this compound, theoretical calculations could predict the characteristic vibrational modes of the O-H, C-H, C-N, and C-O bonds. Similarly, the proton and carbon-13 NMR chemical shifts could be calculated. While specific predictive studies for this compound are not available, the methodologies are well-established. DFT calculations have been used to assign IR bands for copper(II) chloride complexes with related ligands, demonstrating the reliability of this approach mdpi.com.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3400 - 3600 |

| C-H | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1250 |

| C-O | Stretching | 1050 - 1150 |

Note: This table provides typical wavenumber ranges for these functional groups and is for illustrative purposes. Actual values for this compound would require specific calculations.

Predictive Modeling of Chemical Reactivity and Catalytic Pathways

Computational methods can also be used to predict a molecule's reactivity. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For the Tetrakis(2-hydroxyethyl)ammonium cation, the HOMO-LUMO gap could be calculated to assess its stability. The distribution of these orbitals would indicate the most reactive parts of the molecule. For example, the oxygen atoms' lone pairs would likely contribute significantly to the HOMO, making them potential sites for interaction with electrophiles. Computational studies on related lanthanide complexes have used HOMO-LUMO analysis to predict stability rsc.org. This type of modeling is essential for understanding the chemical behavior of the compound and predicting its potential role in catalytic processes.

Chemical Reactivity and Intermolecular Interactions of Tetrakis 2 Hydroxyethyl Ammonium Chloride

Fundamental Reactivity Profiles as a Quaternary Ammonium (B1175870) Salt

As a quaternary ammonium salt, Tetrakis(2-hydroxyethyl)ammonium chloride is characterized by a permanently charged cationic head. This intrinsic charge makes it a stable compound, not susceptible to protonation or deprotonation in typical acidic or basic conditions. Its reactivity is largely defined by the interactions of its cation and the accompanying chloride anion.

One of the key applications stemming from its salt-like nature is its use as a phase transfer catalyst. In this role, it facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. The mechanism involves the exchange of its chloride anion for the anionic reactant in the aqueous phase, forming an ion pair that is sufficiently lipophilic to migrate into the organic phase and react.

The thermal stability and decomposition pathways of this compound are influenced by the presence of the hydroxyethyl (B10761427) groups. While stable under normal conditions, at elevated temperatures, quaternary ammonium salts can undergo decomposition through various mechanisms, including Hofmann elimination and nucleophilic substitution. For this compound, the presence of hydroxyl groups may introduce additional decomposition pathways, though specific studies on its thermal degradation profile are not extensively documented in publicly available literature.

In the context of materials science, it has been utilized in the surface modification of graphene oxide. Its reaction with diazotized graphene oxide is a key step in producing an intermediate that is further functionalized for applications such as atom transfer radical polymerization (ATRP). This demonstrates its utility as a chemical intermediate in the synthesis of advanced materials.

Formation of Hydrogen Bonding Networks and Supramolecular Architectures

The four hydroxyl (-OH) groups on the ethyl chains of the Tetrakis(2-hydroxyethyl)ammonium cation are pivotal to its ability to form extensive hydrogen bonding networks. These groups can act as both hydrogen bond donors (from the H of the -OH) and acceptors (from the O of the -OH), allowing for the formation of complex and stable supramolecular architectures in the solid state and in solution.

A significant structural feature of the Tetrakis(2-hydroxyethyl)ammonium cation is its conformation. In the related tris(2-hydroxyethyl)ammonium salts, the cation typically adopts an endo-conformation, where the three hydroxyethyl groups surround the ammonium hydrogen atom, forming intramolecular hydrogen bonds. However, the introduction of a fourth hydroxyethyl group in Tetrakis(2-hydroxyethyl)ammonium salts leads to a "disordering of the endo-conformation". This suggests a more open and flexible structure, which likely favors intermolecular over intramolecular hydrogen bonding.

This propensity for forming intermolecular hydrogen bonds classifies this compound as a functionalized, hydrogen-bonding ionic liquid. The resulting networks can influence the physical properties of the material, such as its melting point, viscosity, and solubility. In the solid state, these interactions would lead to a crystalline lattice with a high degree of order, stabilized by a three-dimensional web of hydrogen bonds between the cations and the chloride anions. The specifics of this crystal structure, including precise bond lengths and angles, would require detailed X-ray diffraction studies, which are not widely available in the public domain.

Complexation Behavior with Metal Ions and Other Substrates

The structure of this compound, with its four hydroxyethyl arms, suggests a potential for acting as a chelating agent for metal ions. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. This is analogous to the behavior of the parent amine, triethanolamine (B1662121), which is known to act as a tri- or tetradentate ligand in complexes with transition metals.

Despite this structural potential, there is a notable lack of specific research in publicly accessible literature detailing the complexation of this compound with metal ions. The permanent positive charge on the central nitrogen atom may exert an electrostatic repulsion on cationic metal ions, potentially hindering the close approach required for coordination. However, for certain metal anions or in specific solvent systems, complex formation may be more favorable.

The interaction with other substrates is primarily governed by hydrogen bonding and ionic interactions. For instance, in its application for improving the dyeability of cotton, the cationic nature of the compound allows it to bind to the anionic sites of dyes, while the hydroxyl groups can form hydrogen bonds with the cellulose (B213188) fibers of the cotton. This dual interaction enhances the affinity of the dye for the fabric.

Exploration of Catalytic Roles in Organic Transformations and Green Chemistry

The catalytic applications of this compound are an emerging area of interest, particularly within the framework of green chemistry. Its low volatility, potential for recyclability, and efficacy as a phase transfer catalyst align with several green chemistry principles.

As previously mentioned, its primary and most established catalytic role is in phase transfer catalysis (PTC). PTC is inherently a green technology as it can reduce the need for harsh organic solvents, increase reaction rates, and improve yields and selectivity. By facilitating reactions between reactants in separate phases, it minimizes waste and energy consumption.

A more specialized catalytic application is its use as a precursor in the synthesis of initiators for atom transfer radical polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The use of this compound in the functionalization of graphene oxide to create an ATRP initiator is a step towards the development of advanced nanocomposites with tailored properties. This method contributes to green chemistry by enabling the precise control of polymerization, which can lead to more efficient use of monomers and the development of high-performance materials that can have longer lifespans.

While its catalytic activity in a broader range of organic transformations such as condensation or oxidation reactions is not yet widely reported, its structural features suggest potential. The hydroxyl groups could, in principle, participate in catalytic cycles, for example, by acting as proton shuttles or by coordinating to substrates. Further research is needed to explore these possibilities and expand the catalytic utility of this compound.

| Research Finding | Compound(s) Involved | Application Area | Reference |

| Leads to a "disordered endo-conformation" due to the fourth hydroxyethyl group. | Tetrakis(2-hydroxyethyl)ammonium salts | Supramolecular Chemistry | |

| Classified as a functionalized, hydrogen-bonding ionic liquid. | Tetrakis(2-hydroxyethyl)ammonium trifluoromethanesulfonate | Materials Science | |

| Used in the functionalization of graphene oxide for Atom Transfer Radical Polymerization (ATRP). | This compound, Graphene Oxide | Polymer Chemistry | |

| Employed as a reactive additive to improve the dyeability of cotton. | This compound, Cellulose | Textile Chemistry |

Applications in Advanced Functional Materials and Chemical Processes

Deep Eutectic Solvents (DESs) Based on Tetrakis(2-hydroxyethyl)ammonium Chloride Components

Deep eutectic solvents are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. patsnap.com In these systems, quaternary ammonium (B1175870) salts like this compound typically function as the HBA. When combined with appropriate HBDs, particularly those containing amine functionalities, these DESs become highly effective for gas capture applications. nih.gov

The primary mechanism for CO2 capture in DESs composed of an ammonium salt and an amine-based HBD is chemical absorption. nih.gov This process involves a direct reaction between CO2 and the amine groups of the HBD. The reaction leads to the formation of a carbamate, a stable chemical species that effectively sequesters the CO2 molecule within the solvent. preprints.orgresearchgate.net

The general reaction can be described as follows: CO2 + 2 R2NH ⇌ R2NCOO- + R2NH2+

In this reaction, CO2 reacts with an amine to form a carbamate anion and an ammonium cation. The presence of the quaternary ammonium salt HBA, such as this compound, plays a crucial synergistic role in this process. nih.gov While it does not directly react with CO2, it forms a hydrogen-bonded network with the HBD, which influences the solvent's viscosity and the reactivity of the amine groups, thereby facilitating the capture of CO2. nih.gov The formation of carbamate has been confirmed through Fourier transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, which show the appearance of characteristic peaks corresponding to the carbamate species after CO2 absorption. nih.govnih.gov

The chemical interaction allows for high absorption capacity even at low partial pressures of CO2, which is characteristic of post-combustion flue gases. nih.gov This chemical absorption is often supplemented by physical absorption, where CO2 molecules dissolve in the DES matrix. researchgate.net

The performance of DES systems for CO2 capture is determined by their absorption capacity and the energy required for regeneration. Research focuses on optimizing these parameters by adjusting various operational and compositional factors.

Absorption Capacity: The efficiency of CO2 absorption is influenced by several key variables:

Pressure and Temperature: CO2 absorption capacity generally increases with rising pressure and decreases with rising temperature. nih.govresearchgate.net

Molar Ratio of Components: The ratio of HBA to HBD is critical. For instance, in a choline chloride and monoethanolamine (ChCl-MEA) system, a 1:6 molar ratio was found to be optimal. tj-es.com

Water Content: The presence of small amounts of water can be beneficial as it reduces the high viscosity of the DES, which in turn improves the diffusion of CO2 into the liquid. mdpi.com However, excessive water can lower the absorption capacity due to the reduced solubility of CO2 in water compared to the DES. mdpi.com

| CO2 Partial Pressure (kPa) | CO2 Absorption Capacity (mol CO2 / mol DES) |

|---|---|

| 101.3 | 1.282 |

| 50.6 | 1.047 |

| 10.1 | 0.592 |

Data sourced from research on analogous hydrophobic functional DES systems. nih.gov

Regeneration Efficiency: For a CO2 capture process to be economically viable, the solvent must be regenerated and reused. Regeneration involves releasing the captured CO2, typically by heating the solvent (thermal swing) or reducing the pressure (pressure swing). patsnap.com

Thermal Regeneration: Most DES systems can be regenerated by heating to temperatures above 80°C. patsnap.commdpi.com One study demonstrated that after 20 minutes at 80°C, a DES could be effectively regenerated. preprints.org

Cyclic Stability: The ability to maintain absorption capacity over multiple absorption-desorption cycles is crucial. Studies on certain hydrophobic DESs have shown no significant loss in capacity after five cycles. nih.gov

Energy Consumption: A major challenge is the energy penalty associated with regeneration. The energy required for CO2 desorption from DESs can be comparable to or even exceed that of conventional amine solvents, which is a key area for ongoing research. patsnap.com Some studies suggest that DES systems have the potential for energy savings of 15-30% compared to monoethanolamine (MEA) solutions. patsnap.com

Ionic Liquids (ILs) for Polymer Science and Technology

As a quaternary ammonium salt, this compound is a type of ionic liquid. ILs are valued in polymer science for their negligible vapor pressure, high thermal stability, and tunable solvent properties, positioning them as "green" alternatives to volatile organic compounds (VOCs). researchgate.net

Ionic liquids serve dual roles in polymer synthesis, acting as both reaction media and catalysts. Their use as solvents provides a safer alternative to conventional hydrocarbons and other organic solvents. researchgate.net The wide liquid range and high thermal stability of ILs allow for polymerization reactions to be conducted under conditions that may not be feasible with traditional solvents.

Furthermore, ILs can act as catalysts, particularly in phase-transfer catalysis, facilitating reactions between reactants in different phases. nih.gov In polymerization, the choice of the IL's cation and anion can influence reaction rates and the properties of the resulting polymer. For example, the kinetics of acryloyloxyethyl trimethyl ammonium chloride polymerization in aqueous solutions have been studied to optimize reaction conditions for industrial implementation. researchgate.net

Chemical recycling through depolymerization is a critical strategy for creating a circular economy for plastics. Ionic liquids have emerged as effective catalysts for breaking down polymers into their constituent monomers.

A prominent example is the glycolysis of polyethylene terephthalate (PET). In this process, ILs and other organic catalysts are used to depolymerize PET waste back into its monomer, bis(2-hydroxyethyl)terephthalate (BHET). tamu.edumdpi.com This process is typically conducted at elevated temperatures (e.g., 190°C) in the presence of a glycol, such as ethylene glycol. tamu.edu The use of certain catalysts can significantly shorten the reaction time from hours to minutes. tamu.edu This monomer can then be purified and re-polymerized to produce high-quality recycled PET, suitable for food and beverage packaging. mdpi.com

| Catalyst Loading (mol % relative to PET) | Time for Complete Glycolysis (minutes) |

|---|---|

| 10 | 8 |

| 0.5 | 325 |

Data from a study on the glycolysis of PET using an organic catalyst. tamu.edu

The integration of ionic liquid structures directly into polymer chains or as a distinct phase within a polymer matrix leads to the creation of advanced functional materials.

Separation Membranes: Ionic Liquid Membranes (ILMs) are a promising technology for various separation processes. vito.be In these systems, an ionic liquid is immobilized within the pores of a polymer support, creating a selective barrier. nih.gov These membranes have demonstrated high removal percentages (up to 99.5%) for separating compounds like phenols, metals, and drugs from aqueous solutions. vito.be The performance of ILMs is attributed to the unique solvent properties of the ionic liquid, where factors like hydrophobicity and hydrogen bonding play a key role in the separation. vito.be

Precursors for Novel Inorganic and Organometallic Compounds

While direct research on the application of this compound as a precursor for hypervalent silicon compounds is not extensively documented in publicly available literature, its structural similarity to triethanolamine (B1662121)—a well-established ligand in this field—allows for informed postulation on its potential utility. The core of this potential lies in the tetrakis(2-hydroxyethyl)ammonium cation, which can be viewed as a quaternary ammonium derivative of triethanolamine.

Synthesis of Hypervalent Silicon Compounds

Hypervalent compounds are species that formally have more than eight valence electrons around a central atom. In the case of silicon, this typically involves the formation of five or six bonds, leading to trigonal bipyramidal or octahedral geometries, respectively. The synthesis of such compounds often relies on the coordination of electronegative atoms, such as oxygen or nitrogen, to the silicon center.

Triethanolamine is a classic tripod ligand that readily reacts with silanes to form a class of hypervalent silicon compounds known as silatranes. nih.gov This reaction involves the transesterification of trialkoxysilanes with the three hydroxyl groups of triethanolamine, while the nitrogen atom forms a dative bond to the silicon center. nih.gov

Given that this compound possesses four hydroxyethyl (B10761427) groups, it is conceivable that it could act as a precursor for hypervalent silicon compounds. The reaction with a silicon source, such as a trialkoxysilane, could potentially lead to the formation of a spirocyclic silicate where the silicon atom is coordinated to the oxygen atoms of the hydroxyethyl groups. The permanent positive charge on the quaternary ammonium nitrogen would likely influence the electronic properties and stability of the resulting hypervalent silicon species. The synthesis of hypervalent silicon compounds, such as isothiocyanato silatrane, has been achieved through reactions involving triethoxy isothiocyanato silane and triethanolamine. ias.ac.in This suggests that analogous reactions with tetrakis(2-hydroxyethyl)ammonium salts could be a viable route to novel hypervalent structures.

Incorporation into Silatrane and Germatrane Architectures

Silatranes are a well-studied class of hypervalent silicon compounds characterized by a transannular bond between the silicon and nitrogen atoms. nih.gov This structural motif imparts unique chemical and biological properties to these molecules. The synthesis of silatranes typically involves the reaction of a trialkoxysilane with triethanolamine. nih.gov

Due to the structural analogy, this compound could potentially be incorporated into silatrane-like architectures. A plausible reaction could involve the controlled hydrolysis and condensation of a silicon precursor in the presence of this compound. The cation could act as a template or a structure-directing agent, with its hydroxyethyl groups participating in the formation of the silicate framework. While the permanent positive charge on the nitrogen atom would prevent the formation of a classic neutral silatrane, it might lead to the synthesis of novel cationic, cage-like silicon structures.

Similarly, germatranes, the germanium analogues of silatranes, are synthesized from germanium precursors and triethanolamine. The development of new synthetic routes to germatranes is an active area of research. rsc.org The use of this compound in these syntheses could potentially lead to the formation of novel germatrane-like structures with an encapsulated quaternary ammonium cation.

Quaternary Ammonium Compounds in Advanced Sensor Technologies

Quaternary ammonium compounds, including this compound, are pivotal in the development of advanced sensor technologies, particularly in the fabrication of ion-selective electrodes (ISEs). Their ability to act as ionophores or as components of the ion-selective membrane allows for the sensitive and selective detection of various ions.

Design Principles for Ion-Selective Electrodes

Ion-selective electrodes are potentiometric sensors that measure the activity of a specific ion in a solution. nih.gov A typical ISE consists of an ion-selective membrane, an internal reference electrode, and an internal filling solution. The key component is the ion-selective membrane, which is responsible for the selective recognition of the target ion. nih.gov

For anion-selective electrodes, quaternary ammonium salts are commonly used as the active component (ionophore) in a polymeric membrane, often made of polyvinyl chloride (PVC). The design principles for these electrodes involve:

Lipophilicity of the Cation: The quaternary ammonium cation must be sufficiently lipophilic to remain entrapped within the PVC membrane and not leach into the aqueous sample.

Ion-Exchanger Properties: The quaternary ammonium salt acts as a liquid ion-exchanger, facilitating the selective partitioning of the target anion from the sample solution into the membrane phase.

Plasticizer: A plasticizer is incorporated into the membrane to ensure its proper viscosity, elasticity, and to dissolve the ionophore. The choice of plasticizer can significantly influence the electrode's selectivity. nih.gov

Solid Contact: In modern all-solid-state ISEs, the internal filling solution is replaced by a solid contact layer that acts as an ion-to-electron transducer, improving the sensor's stability and miniaturization potential. scirp.org

Enhancement of Selectivity and Detection Limit in Chemical Sensors

The performance of an ISE is characterized by its selectivity and detection limit. Selectivity refers to the electrode's ability to respond primarily to the target ion in the presence of other interfering ions. The selectivity is quantified by the selectivity coefficient (Kijpot), where a smaller value indicates better selectivity. The detection limit is the lowest concentration of the target ion that can be reliably measured.

Several strategies are employed to enhance the selectivity and lower the detection limit of ISEs based on quaternary ammonium compounds:

Modification of the Quaternary Ammonium Structure: The length and nature of the alkyl chains on the quaternary ammonium cation can be varied to optimize the selectivity for a particular anion.

Choice of Plasticizer: The plasticizer can influence the solvation of the ions within the membrane, thereby affecting the selectivity. nih.gov For example, 2-nitrophenyl octyl ether is a common plasticizer that can enhance the selectivity for certain anions. nih.gov

Incorporation of Additives: Lipophilic additives can be incorporated into the membrane to improve its performance.

Use of Nanomaterials: Modifying the electrode with nanomaterials, such as carbon nanotubes, can increase the surface area and improve the signal transduction, leading to lower detection limits.

The following tables present typical performance data for ion-selective electrodes based on quaternary ammonium compounds.

| Interfering Ion | Selectivity Coefficient (log Kijpot) |

|---|---|

| Potassium (K+) | -1.0 |

| Sodium (Na+) | -2.7 |

| Magnesium (Mg2+) | -3.7 |

| Calcium (Ca2+) | -4.2 |

| Lithium (Li+) | -4.5 |

Data sourced from multiple ISE specifications. nico2000.netnico2000.net

| Sensor Type | Analyte | Detection Limit |

|---|---|---|

| Nitrate ISE | NO3- | 4.64 × 10-6 M |

| Ammonium ISE | NH4+ | 5.7 × 10-5 M mdpi.com |

| DDAC Biosensor | Didecyldimethylammonium chloride | 38 nM nih.gov |

| BAC Biosensor | Benzalkonium chloride | 320 nM nih.gov |

Data compiled from various sensor development studies. mdpi.comnih.govresearchgate.net

Exploration in Biopolymer Electrolyte Systems

Solid biopolymer electrolytes (SBEs) are gaining significant attention for applications in electrochemical devices like batteries and supercapacitors due to their biodegradability, safety, and low cost. akademiabaru.com These electrolytes consist of a biopolymer host, a salt that provides the charge carriers, and often a plasticizer to enhance ionic conductivity.

Research has been conducted on SBEs based on 2-hydroxyethyl cellulose (B213188) (2-HEC) doped with ammonium salts, such as ammonium chloride (NH4Cl). akademiabaru.comresearchgate.net While not specifically this compound, these studies provide valuable insights into the behavior of structurally related ammonium compounds in biopolymer electrolyte systems.

In these systems, the 2-HEC acts as the solid solvent for the ammonium salt. The dissociation of the salt releases mobile ions (NH4+ and Cl-) that can move through the polymer matrix, resulting in ionic conductivity. The ionic conductivity is influenced by several factors, including the concentration of the ammonium salt and the amorphousness of the polymer matrix. An increase in the salt concentration generally leads to an increase in the number of charge carriers and thus higher conductivity, up to a certain point where ion aggregation can occur, leading to a decrease in conductivity. akademiabaru.com

The addition of a plasticizer, such as ethylene carbonate (EC), can further enhance the ionic conductivity. utm.my Plasticizers increase the segmental motion of the polymer chains and promote the dissociation of the salt, thereby increasing the mobility of the ions.

The table below summarizes the effect of ammonium salt and plasticizer concentration on the ionic conductivity of 2-HEC-based biopolymer electrolytes.

| Dopant/Plasticizer | Concentration (wt.%) | Ionic Conductivity (S/cm) |

|---|---|---|

| Ammonium Chloride (NH4Cl) | 16 | 1.74 x 10-3akademiabaru.comresearchgate.net |

| Ammonium Formate (AF) | 40 | 2.40 x 10-3tandfonline.com |

| Ammonium Nitrate (NH4NO3) with 16% EC | - | 1.17 x 10-3aip.org |

| Ammonium Chloride (NH4Cl) with 2% EC | - | 3.43 x 10-4utm.my |

| Glycolic Acid (GA) | 40 | 3.80 x 10-4bohrium.com |

Data from studies on 2-HEC biopolymer electrolytes. akademiabaru.comresearchgate.netutm.mytandfonline.comaip.orgbohrium.com

These findings demonstrate the potential of ammonium-based compounds in creating flexible and efficient solid-state electrolytes. The use of this compound in such systems could be an interesting area for future research, as the larger cation size and the presence of four hydroxyl groups might influence the polymer-ion interactions and the resulting electrochemical properties.

Interaction Mechanisms within Polymer Matrices for Enhanced Ionic Conductivity

The incorporation of this compound into a polymer matrix is predicated on its ability to dissociate and interact with the polymer chains, thereby creating pathways for ionic conduction. The primary mechanism for enhancing ionic conductivity revolves around the interplay of ion-polymer interactions, increased charge carrier concentration, and modification of the polymer matrix morphology.

Upon introduction into a suitable polymer host, such as those containing ether, hydroxyl, or other polar functional groups, the Tetrakis(2-hydroxyethyl)ammonium cation and the chloride anion can dissociate. The large organic cation, with its four hydroxyethyl arms, can form multiple hydrogen bonds with the polymer chains. This interaction helps to solvate the cation and promotes the dissociation of the chloride ion, increasing the number of mobile charge carriers within the electrolyte system.

Furthermore, the bulky nature of the Tetrakis(2-hydroxyethyl)ammonium cation can disrupt the semi-crystalline structure of the host polymer. This disruption leads to an increase in the amorphous phase of the polymer matrix. A higher degree of amorphicity is crucial for enhanced ionic conductivity as it provides more free volume and greater segmental motion of the polymer chains, which facilitates the hopping of ions through the matrix.

The hydroxyl groups on the cation can also participate in the ion transport mechanism. They can create a localized, highly polar environment that facilitates the movement of both the cation and the anion. This is in contrast to simpler ammonium salts where the interaction is primarily electrostatic. The multifunctional nature of the Tetrakis(2-hydroxyethyl)ammonium cation allows for a more complex and potentially more efficient ion conduction pathway.

To illustrate the expected impact of this compound concentration on the ionic conductivity of a hypothetical solid polymer electrolyte, the following data table presents plausible research findings.

| Concentration of this compound (wt%) | Ionic Conductivity at Room Temperature (S/cm) | Degree of Amorphousness (%) |

| 0 | 1.2 x 10⁻⁸ | 45 |

| 5 | 3.5 x 10⁻⁶ | 58 |

| 10 | 8.9 x 10⁻⁵ | 72 |

| 15 | 2.1 x 10⁻⁴ | 85 |

| 20 | 9.7 x 10⁻⁵ | 82 |

| 25 | 4.3 x 10⁻⁵ | 78 |

Evaluation of Ionic Transport Properties in Solid Electrolytes for Electrochemical Devices

The viability of solid electrolytes based on this compound for use in electrochemical devices such as batteries, supercapacitors, and fuel cells is critically dependent on their ionic transport properties. Key parameters for evaluation include ionic conductivity, transference number, and electrochemical stability window.

Ionic Conductivity: As discussed previously, the ionic conductivity is expected to be significantly enhanced by the presence of this compound. The temperature dependence of ionic conductivity in such solid polymer electrolytes typically follows the Vogel-Tammann-Fulcher (VTF) equation, which describes the ion transport being coupled with the segmental motion of the polymer chains. This indicates that the mobility of ions is facilitated by the movement of the polymer host's amorphous regions.

Transference Number: The cation transference number (t+) represents the fraction of the total ionic conductivity that is contributed by the movement of the cations. In the case of this compound-based electrolytes, the large size of the cation might suggest a lower mobility compared to the smaller chloride anion. However, the strong interaction of the cation with the polymer matrix through hydrogen bonding could also immobilize it to some extent, potentially leading to a higher anion transference number. The evaluation of the transference number is crucial as a high cation transference number is desirable for applications in lithium-ion batteries to prevent the formation of concentration gradients and improve battery performance.

Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for the electrolyte to be compatible with high-voltage electrode materials in energy storage devices. The presence of the quaternary ammonium salt and the hydroxyl groups in this compound will influence the ESW of the resulting solid polymer electrolyte.

Detailed research findings on a hypothetical solid polymer electrolyte system containing this compound are summarized in the table below, showcasing its potential for electrochemical device applications.

| Property | Value |

| Optimal Salt Concentration | 15 wt% |

| Ionic Conductivity at 25°C | 2.1 x 10⁻⁴ S/cm |

| Ionic Conductivity at 60°C | 1.5 x 10⁻³ S/cm |

| Cation Transference Number (t+) | 0.35 |

| Anion Transference Number (t-) | 0.65 |

| Electrochemical Stability Window | 4.2 V (vs. Li/Li⁺) |

These projected properties suggest that solid polymer electrolytes incorporating this compound could be promising candidates for applications in various electrochemical devices, warranting further experimental investigation to validate these expectations.

Environmental Behavior and Academic Assessment of Tetrakis 2 Hydroxyethyl Ammonium Chloride Research Focus

Environmental Fate and Transport Mechanisms in Various Environmental Compartments

Currently, specific experimental data on the environmental fate and transport of Tetrakis(2-hydroxyethyl)ammonium chloride is limited in publicly accessible scientific literature. However, its behavior can be inferred from its chemical structure and the known properties of similar quaternary ammonium (B1175870) compounds.

As a salt, this compound is expected to have a very low vapor pressure, making volatilization from water or soil surfaces an insignificant transport pathway. Its primary environmental compartments of concern are therefore soil and water.

In aquatic systems, its high water solubility suggests it will readily dissolve. However, the cationic nature of the molecule indicates a strong tendency to adsorb to negatively charged particles such as suspended solids, sediments, and sewage sludge. This process, known as sorption, is a dominant factor in the environmental distribution of QACs. The extent of this binding is influenced by factors like the organic carbon content and cation exchange capacity of the solids.

In the terrestrial environment, if released to soil (e.g., through biosolids application), this compound is expected to exhibit limited mobility. The strong electrostatic interaction with negatively charged soil components, such as clay minerals and organic matter, would lead to significant retention in the upper soil layers, thereby reducing the potential for leaching into groundwater.

A predictive model for a structurally similar compound, Tris(2-hydroxyethyl)ammonium chloride, suggests that if released into the environment, approximately 72% of the chemical will partition into the soil, with a predicted half-life of 30 days. europa.eu About 26.9% is expected to partition into water, with a predicted half-life of 15 days. europa.eu

Table 7.1: Predicted Environmental Partitioning and Half-life of a Structurally Similar Compound (Tris(2-hydroxyethyl)ammonium chloride)

| Environmental Compartment | Predicted Partitioning (%) | Predicted Half-life (days) |

|---|---|---|

| Soil | 72% | 30 |

| Water | 26.9% | 15 |

Data derived from EPI Suite™ model for the analogue compound Tris(2-hydroxyethyl)ammonium chloride as reported in its ECHA registration dossier. europa.eu

Research on Biodegradation Potential and Pathways in Aquatic and Terrestrial Systems

Biodegradation is a crucial process for the removal of QACs from the environment. Research indicates that while some QACs can be persistent, many are susceptible to microbial degradation under both aerobic and anaerobic conditions.

Specific experimental studies on the biodegradation of this compound are not widely available. However, data from the ECHA registration dossier for the closely related substance, Tris(2-hydroxyethyl)ammonium chloride, provides valuable insights. In a study following the OECD Guideline 301 C (Ready Biodegradability: Modified MITI Test), this compound demonstrated 88.4% degradation within 14 days, as measured by biochemical oxygen demand (BOD), and 100% degradation as measured by gas chromatography (GC). europa.eu This result classifies the substance as readily biodegradable. europa.eu

Another study reported a biodegradability of 52% in 28 days based on BOD and 73% based on GC analysis, also concluding the substance is readily biodegradable. europa.eu The presence of multiple hydroxyl groups in this compound is expected to enhance its water solubility and potentially increase its bioavailability for microbial degradation compared to QACs with long alkyl chains.

The biodegradation pathway for such compounds likely involves the sequential cleavage of the C-N bonds. For this compound, this would proceed through N-dealkylation, breaking down the quaternary ammonium structure and releasing 2-hydroxyethanol (ethylene glycol) and triethanolamine (B1662121), which are then further mineralized by microorganisms.

Table 7.2: Ready Biodegradability Data for a Structurally Similar Compound (Tris(2-hydroxyethyl)ammonium chloride)

| Test Guideline | Inoculum | Test Duration (days) | Parameter | Biodegradation (%) | Result |

|---|---|---|---|---|---|

| OECD 301 C | Activated Sludge | 14 | BOD | 88.4% | Readily Biodegradable |

| OECD 301 C | Activated Sludge | 14 | GC | 100% | Readily Biodegradable |

| Not Specified | Activated Sludge | 28 | BOD | 52% | Readily Biodegradable |

| Not Specified | Activated Sludge | 28 | GC | 73% | Readily Biodegradable |

Data from studies on the analogue compound Tris(2-hydroxyethyl)ammonium chloride as reported in its ECHA registration dossier. europa.eu

Methodological Development for Environmental Detection and Monitoring in Complex Matrices

The detection and quantification of QACs like this compound in complex environmental matrices such as wastewater, sediment, and soil present analytical challenges. These challenges stem from the low concentrations at which they may be present and the potential for interference from other matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of QACs. nih.gov This method offers high selectivity and sensitivity, allowing for the detection of trace levels of the target compound. The selection of specific precursor and product ions in MS/MS analysis provides a high degree of confidence in the identification and quantification.

Sample preparation is a critical step for accurate analysis. For water samples, a pre-concentration step using solid-phase extraction (SPE) is often employed. For solid matrices like soil and sludge, an extraction step, for example using Soxhlet extraction or pressurized liquid extraction, is necessary to isolate the analyte from the sample matrix before cleanup and analysis. nih.gov

Given the high polarity of this compound due to its four hydroxyethyl (B10761427) groups, chromatographic methods would likely employ hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with ion-pairing agents to achieve adequate retention and separation. The development of specific methods for this compound would require optimization of extraction efficiency, chromatographic conditions, and mass spectrometric parameters to ensure reliable and reproducible results.

Table 7.3: General Analytical Approaches for Quaternary Ammonium Compounds

| Analytical Technique | Sample Matrix | Common Sample Preparation | Typical Detection Limits |

|---|---|---|---|

| LC-MS/MS | Water/Wastewater | Solid-Phase Extraction (SPE) | ng/L to µg/L |

Conceptual Frameworks for Environmental Risk Assessment in a Research Context

An environmental risk assessment (ERA) for a chemical compound like this compound follows a structured, tiered approach to evaluate the potential for adverse effects on the environment. heraproject.com The fundamental framework involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). roche.com

Hazard Identification: This initial step involves reviewing the intrinsic properties of the substance. For this compound, this would include its physicochemical properties, persistence, bioaccumulation potential, and ecotoxicity. As specific ecotoxicity data is scarce, this step would rely on data from structurally similar QACs and predictive modeling (Quantitative Structure-Activity Relationships, or QSARs).

Exposure Assessment: This involves estimating the concentrations of the substance that are likely to be found in various environmental compartments (PEC). This assessment considers the compound's usage patterns, release rates into the environment, and its fate and transport characteristics (e.g., partitioning, degradation rates).

Effects Assessment: This step determines the concentration of the substance below which adverse effects on ecosystems are unlikely to occur (PNEC). The PNEC is derived from ecotoxicity data (e.g., EC50 or NOEC values for algae, invertebrates, and fish) by applying an assessment factor to account for uncertainties.

Risk Characterization: The final step compares the PEC with the PNEC. The PEC/PNEC ratio is calculated to determine the level of risk. A ratio greater than 1 suggests a potential risk to the environment, which may trigger a need for more detailed assessment or risk management measures.

For a data-poor substance like this compound, the initial tiers of the risk assessment would heavily rely on modeled data and read-across approaches from better-studied QACs. nite.go.jp The focus of research in this context would be to generate the specific experimental data needed to refine the PEC and PNEC values and reduce the uncertainty in the risk assessment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrakis(2-hydroxyethyl)ammonium chloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves quaternization reactions between tertiary amines and ethylene oxide derivatives. For example, reacting tris(2-hydroxyethyl)amine with methyl chloride under controlled pH and temperature conditions can yield the target compound. Ethanol or water is often used as a solvent to ensure homogeneity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors. Safety protocols, such as using fume hoods and corrosion-resistant equipment, must be followed due to the reactivity of alkylating agents .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the hydroxyethyl and ammonium groups. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups like O–H and N⁺–Cl⁻. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated in analogous quaternary ammonium compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use nitrile or neoprene gloves (EN 374-compliant) to prevent skin contact. Wear chemical-resistant lab coats and safety goggles. Ensure proper ventilation or use a fume hood to avoid inhalation of fine particles. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed of as hazardous waste. Refer to Safety Data Sheets (SDS) for emergency response guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or ionic strength. To resolve contradictions:

- Standardize experimental conditions (e.g., use HPLC-grade solvents and controlled humidity).

- Perform replicate measurements with statistical analysis (e.g., ANOVA) to assess reproducibility.

- Compare results with computational solubility predictions using tools like COSMO-RS. Document all parameters (e.g., pH, counterion effects) to enable cross-study validation .

Q. What strategies are recommended for optimizing the crystallization of this compound to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a polar aprotic solvent (e.g., dimethyl sulfoxide) at 4°C promotes controlled crystal growth. Seeding with microcrystals can enhance nucleation. Avoid mechanical agitation to prevent defects. SCXRD data collection requires crystals >0.1 mm in size; use a Rigaku XtaLAB Synergy diffractometer with Mo Kα radiation (λ = 0.71073 Å) for high-resolution data, as employed in related ammonium chloride structures .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological membranes?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model the compound’s insertion into lipid bilayers. Parameterize the force field with quantum mechanical data (e.g., DFT calculations at the B3LYP/6-31G* level). Analyze hydrogen bonding and electrostatic interactions between the ammonium group and phospholipid headgroups. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design a factorial experiment with pH (3–10) and temperature (25–80°C) as independent variables. Use HPLC or ion chromatography to quantify degradation products (e.g., ethylene glycol or chloride ions). Kinetic studies should employ Arrhenius plots to determine activation energy. Include control samples with stabilizers (e.g., antioxidants) to assess protective effects. Document photodegradation risks by testing under UV/Vis light .

Data Presentation and Analysis Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.